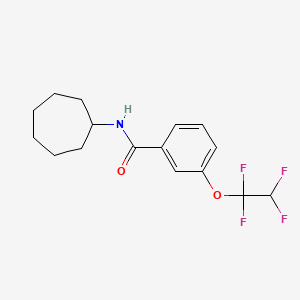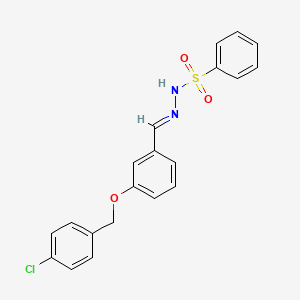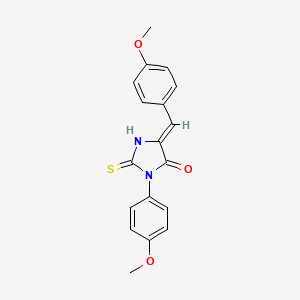
N-cycloheptyl-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-CYCLOHEPTYL-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a cycloheptyl group and a tetrafluoroethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOHEPTYL-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid with cycloheptylamine under specific conditions to form the desired benzamide. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOHEPTYL-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzamide group into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N~1~-CYCLOHEPTYL-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1-CYCLOHEPTYL-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Hexaflumuron: A benzoylphenylurea insecticide with a similar tetrafluoroethoxy group.
3-(1,1,2,2-Tetrafluoroethoxy)aniline: An intermediate used in the synthesis of various fluorinated compounds.
Uniqueness
N~1~-CYCLOHEPTYL-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE is unique due to its combination of a cycloheptyl group and a tetrafluoroethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H19F4NO2 |
|---|---|
Molecular Weight |
333.32 g/mol |
IUPAC Name |
N-cycloheptyl-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
InChI |
InChI=1S/C16H19F4NO2/c17-15(18)16(19,20)23-13-9-5-6-11(10-13)14(22)21-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2,(H,21,22) |
InChI Key |
BBMVZOSAIZTOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,6-difluorobenzamide](/img/structure/B10898662.png)
![6-Amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10898663.png)
![1-Cyclohexyl-3-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B10898668.png)
![4,5-dimethoxy-2-[(1H-tetrazol-1-ylacetyl)amino]benzoic acid](/img/structure/B10898672.png)
![4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10898679.png)

![(4E)-2-(4-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10898699.png)
![11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10898702.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B10898705.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10898707.png)
![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898715.png)
methanone](/img/structure/B10898723.png)


